Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate is a synthetic organic compound characterized by its unique cyclobutane ring structure and the presence of a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction, where two alkenes react under UV light or in the presence of a catalyst.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Esterification: The final step involves esterification to form the carboxylate ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted cyclobutane derivatives
Scientific Research Applications
Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Industrial Applications: This compound can be used in the synthesis of agrochemicals, polymers, and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties, which can influence the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Rac-methyl (1R,2R)-2-(chlorosulfonyl)cyclobutane-1-carboxylate
- Rac-methyl (1R,2S)-2-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate
Uniqueness
Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its stability and reactivity. This makes it particularly valuable in applications requiring high specificity and stability, such as in drug design and materials science.
Properties
Molecular Formula |
C13H13F3O4 |
---|---|
Molecular Weight |
290.23 g/mol |
IUPAC Name |
methyl 3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H13F3O4/c1-19-11(18)12(6-8(17)7-12)9-4-2-3-5-10(9)20-13(14,15)16/h2-5,8,17H,6-7H2,1H3 |
InChI Key |
XCSTXGXAZOSANA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)O)C2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.